Cytotoxicity Against MDA-MB-231 Breast Cancer Cells vs. Normal Cell Lines
[(8‑Formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid exhibited significant cytotoxicity against MDA‑MB‑231 (triple‑negative breast cancer) cells with an IC₅₀ in the range of 5.2–22.2 µM, while showing minimal cytotoxicity towards normal cell lines HEK293 and LLC‑PK1, indicating a cancer‑selective action . By comparison, quercetin—a widely studied flavonoid—inhibits MDA‑MB‑231 proliferation with an IC₅₀ of approximately 28.7 µM [1], suggesting comparable or marginally superior potency for the target compound.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | 5.2–22.2 µM |
| Comparator Or Baseline | Quercetin: ~28.7 µM; Flavone-8-acetic acid (FAA): no direct cytotoxicity at concentrations <100 µM in most solid tumor lines [2] |
| Quantified Difference | Target compound IC₅₀ range overlaps with and potentially improves upon quercetin (~2–5 fold lower); FAA essentially inactive in direct cytotoxicity assays |
| Conditions | MTT assay, 48–72 h exposure; MDA-MB-231 (human breast adenocarcinoma), HEK293 (human embryonic kidney), LLC-PK1 (porcine kidney epithelial) cell lines [1] |
Why This Matters
The combination of moderate cytotoxicity against a hard‑to‑treat breast cancer subtype and low toxicity to normal kidney cells makes this compound a more attractive early‑stage lead than FAA, which requires immune‑cell mediation for antitumor activity.
- [1] ALPS Pharm. Quercetin–Flavonoid Database: IC₅₀ of quercetin against MDA‑MB‑231 = 28.74 µM. (Data extracted from published literature). View Source
- [2] Atassi, G.; Briet, P.; Berthelon, J.J.; Collonges, F. Synthesis and antitumor activity of some 8‑substituted‑4‑oxo‑4H‑1‑benzopyrans. Eur. J. Med. Chem. 1985, 20, 393–402. View Source
